molecular formula C14H14N2O B5729497 N-(2-phenylethyl)isonicotinamide

N-(2-phenylethyl)isonicotinamide

Cat. No. B5729497
M. Wt: 226.27 g/mol
InChI Key: GPFZCAXPOCRRIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenylethyl)isonicotinamide, also known as PEINA, is a compound with potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

N-(2-phenylethyl)isonicotinamide is believed to exert its effects through its interaction with nicotinic acetylcholine receptors. Specifically, it has been shown to bind to the α4β2 subtype of these receptors, which are abundant in the brain. By modulating the activity of these receptors, N-(2-phenylethyl)isonicotinamide may enhance cognitive function and improve mood.
Biochemical and Physiological Effects
N-(2-phenylethyl)isonicotinamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on nicotinic acetylcholine receptors, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This may lead to increased levels of acetylcholine, which is important for cognitive function.

Advantages and Limitations for Lab Experiments

N-(2-phenylethyl)isonicotinamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, it is important to note that N-(2-phenylethyl)isonicotinamide has not been extensively studied in humans, and its safety and efficacy in humans are not well understood.

Future Directions

There are several potential future directions for research on N-(2-phenylethyl)isonicotinamide. One area of interest is its potential use as a treatment for cognitive disorders, such as Alzheimer's disease. Additionally, further research is needed to understand the safety and efficacy of N-(2-phenylethyl)isonicotinamide in humans, as well as its potential for use in combination with other drugs. Finally, more research is needed to understand the mechanism of action of N-(2-phenylethyl)isonicotinamide and its effects on other neurotransmitter systems in the brain.

Synthesis Methods

N-(2-phenylethyl)isonicotinamide can be synthesized through a reaction between isonicotinamide and phenethyl bromide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is then purified through recrystallization.

Scientific Research Applications

N-(2-phenylethyl)isonicotinamide has potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its ability to modulate the activity of nicotinic acetylcholine receptors, which are important for cognitive function. N-(2-phenylethyl)isonicotinamide has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

N-(2-phenylethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-14(13-7-9-15-10-8-13)16-11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFZCAXPOCRRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylethyl)pyridine-4-carboxamide

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